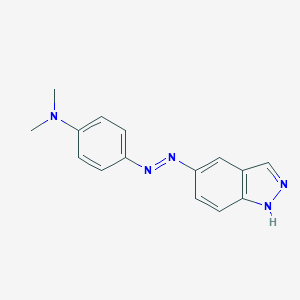

5-Dimethylaminophenylazoindazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17309-86-3 |

|---|---|

Molecular Formula |

C15H15N5 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-(1H-indazol-5-yldiazenyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C15H15N5/c1-20(2)14-6-3-12(4-7-14)17-18-13-5-8-15-11(9-13)10-16-19-15/h3-10H,1-2H3,(H,16,19) |

InChI Key |

URZDYTSUBPMDNZ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |

Synonyms |

5-dimethylaminophenylazoindazole 5I-DAB |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 5 Dimethylaminophenylazoindazole

Elucidation of Specific Synthetic Pathways for 5-Dimethylaminophenylazoindazole

The synthesis of this compound can be strategically approached through a classical azo coupling reaction. This well-established method involves the reaction of a diazonium salt with an activated aromatic compound. wikipedia.orgorganic-chemistry.org In this specific case, the synthesis would logically proceed via the diazotization of a suitable 5-aminoindazole (B92378) precursor, followed by coupling with N,N-dimethylaniline.

A plausible synthetic pathway is initiated with the diazotization of 5-aminoindazole. This is typically achieved by treating 5-aminoindazole with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent coupling step.

The second stage of the synthesis involves the electrophilic aromatic substitution reaction between the 5-indazole diazonium salt and N,N-dimethylaniline. wikipedia.org The N,N-dimethylamino group is a strong activating group, directing the electrophilic attack of the diazonium ion to the para position of the aniline (B41778) ring. The reaction is typically carried out in a neutral to slightly acidic medium to facilitate the coupling.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

| Step | Reagents | Solvent | Temperature | Reaction Time |

| Diazotization | 5-Aminoindazole, Sodium Nitrite, Hydrochloric Acid | Water | 0-5 °C | 30 minutes |

| Azo Coupling | 5-Indazole diazonium salt, N,N-Dimethylaniline | Water/Ethanol | 0-10 °C | 1-2 hours |

An alternative approach could involve the synthesis of substituted indazoles from different precursors, followed by functional group transformation to introduce the azo moiety. For instance, methods for the synthesis of 5-substituted indazoles, such as those derived from 5-bromo-1H-indazole via Suzuki coupling reactions, could be adapted to introduce a nitro group, which can then be reduced to an amino group and subsequently diazotized and coupled. ias.ac.in

Design and Synthesis of Novel Structural Analogs and Derivatives for Mechanistic Elucidation

To probe the structure-activity relationships and elucidate the mechanisms of action of this compound in various potential applications, the design and synthesis of novel structural analogs are crucial. These modifications can be systematically introduced at either the indazole ring or the N,N-dimethylaminophenyl moiety.

Modifications on the Indazole Ring:

Substitution at the N-1 position: Alkylation or arylation at the N-1 position of the indazole ring can be achieved to investigate the influence of steric and electronic effects. For example, N-phenyl or N-alkyl derivatives can be synthesized. beilstein-journals.orgbeilstein-journals.org

Substitution at other positions: Introduction of various functional groups (e.g., halogens, nitro, methoxy) at the 3, 4, 6, or 7-positions of the indazole ring can provide a library of compounds to study the impact of substituents on the molecule's properties. acs.orgnih.gov

Modifications on the N,N-Dimethylaminophenyl Moiety:

Alteration of the amino group: The dimethylamino group can be replaced with other alkylamino groups (e.g., diethylamino) or cyclic amines (e.g., piperidino, morpholino) to explore the role of the amine's basicity and steric bulk.

Substitution on the phenyl ring: Introduction of substituents on the phenyl ring of the N,N-dimethylaniline moiety can modulate the electronic properties of the azo linkage.

Table 2: Proposed Novel Structural Analogs of this compound

| Analog Name | Modification | Rationale |

| 1-Methyl-5-(4-(dimethylamino)phenylazo)indazole | Methylation at N-1 of indazole | Investigate the effect of N-substitution on biological activity and physicochemical properties. |

| 5-(4-(Diethylamino)phenylazo)indazole | Diethylamino group instead of dimethylamino | Study the influence of altered steric bulk and basicity of the amino group. |

| 3-Bromo-5-(4-(dimethylamino)phenylazo)indazole | Bromination at C-3 of indazole | Explore the impact of a halogen substituent on the indazole ring. |

| 5-(2-Chloro-4-(dimethylamino)phenylazo)indazole | Chloro-substitution on the phenyl ring | Modulate the electronic properties of the azo system. |

The synthesis of these analogs would follow similar azo coupling strategies, utilizing appropriately substituted indazole and aniline starting materials.

Strategies for Site-Specific Isotopic Labeling in Tracing Studies

Isotopic labeling is an invaluable tool for tracing the metabolic fate, and mechanism of action of molecules. For this compound, site-specific isotopic labeling can be achieved using several strategies.

Commonly used stable isotopes for this purpose include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

Deuterium Labeling (²H): Deuterium can be introduced into the aromatic rings of either the indazole or the N,N-dimethylaniline moiety through acid-catalyzed hydrogen-deuterium exchange using deuterated solvents like D₂O or deuterated acids.

Carbon-13 Labeling (¹³C): ¹³C-labeled precursors can be used in the synthesis. For instance, ¹³C-labeled N,N-dimethylaniline or a ¹³C-labeled indazole precursor could be employed in the azo coupling reaction to introduce the label at a specific position.

Nitrogen-15 Labeling (¹⁵N): ¹⁵N-labeling of the azo group can be achieved by using ¹⁵N-labeled sodium nitrite for the diazotization of 5-aminoindazole. This would result in a molecule with one or both nitrogen atoms of the azo bridge being ¹⁵N.

The choice of isotope and labeling position would depend on the specific research question being addressed.

Table 3: Potential Isotopic Labeling Strategies

| Isotope | Labeling Position | Precursor | Purpose |

| ²H | Aromatic protons | Deuterated solvent | Metabolic stability studies |

| ¹³C | Phenyl ring of aniline | ¹³C-N,N-dimethylaniline | Tracing the aniline moiety |

| ¹⁵N | Azo bridge | Na¹⁵NO₂ | Investigating reactions involving the azo group |

Purification and Purity Assessment Techniques for Research-Grade Material

Obtaining research-grade material with high purity is essential for reliable experimental results. Azo compounds, including this compound, can be purified using a combination of techniques.

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture in which the solubility of the compound increases significantly with temperature would be chosen. google.com

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products. beilstein-journals.orgresearchgate.net A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is typically used for elution.

High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly useful for the purification of dyes and other colored compounds, offering an alternative to solid-support chromatography. scilit.comtandfonline.com

The purity of the synthesized this compound must be rigorously assessed using various analytical methods:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and assess the purity of the final product. researchgate.net

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method to determine the purity of the compound. A reversed-phase C18 column with a mobile phase such as acetonitrile (B52724)/water or methanol/water is commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the compound. beilstein-journals.org

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition. beilstein-journals.org

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Table 4: Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| TLC | Qualitative purity assessment, reaction monitoring |

| HPLC | Quantitative purity determination, detection of impurities |

| NMR | Structural confirmation, purity assessment |

| MS / HRMS | Molecular weight confirmation, elemental composition |

| Melting Point | Indication of purity for crystalline solids |

Molecular Interactions and Genotoxic Mechanisms of 5 Dimethylaminophenylazoindazole

DNA Adduct Formation and Covalent Binding Studies

The potential for a chemical to initiate carcinogenesis is often linked to its ability to form covalent bonds with DNA, creating DNA adducts that can lead to mutations. Studies on 5-Dimethylaminophenylazoindazole (5I) have focused on its capacity for such interactions, particularly in comparison to its carcinogenic counterpart, 6-(p-dimethylaminophenylazo)benzothiazole (6BT).

In Vivo Analysis of DNA Adduct Formation in Target Organs

Research conducted on rats has demonstrated that this compound is significantly less effective at binding to liver DNA in a living organism (in vivo) compared to 6BT. nih.gov Following administration, both compounds were detected in the liver, the primary target organ for this class of chemicals. However, the extent of covalent binding to DNA was markedly lower for 5I, suggesting that mechanisms in the whole animal, such as metabolic pathways, play a crucial role in mitigating its genotoxic potential. nih.gov

In Vitro Covalent Binding to Isolated DNA and Chromatin

To understand the intrinsic DNA binding capacity of this compound, studies have been performed using isolated cellular components (in vitro). These investigations have utilized various rat liver metabolizing systems, including isolated intact hepatocytes and liver subcellular fractions, to assess covalent binding to DNA. nih.gov The results from these in vitro systems have consistently shown that this compound has a lower propensity for binding to DNA compared to its carcinogenic analog, 6BT. nih.gov Interestingly, the disparity in DNA binding between the two compounds was found to be even more significant in the in vivo setting, further emphasizing the importance of the physiological context in determining the ultimate genotoxic outcome. nih.gov

Quantitative Assessment of DNA Adduction Levels

While it is firmly established that this compound binds to DNA to a much lesser extent than 6BT, specific quantitative data detailing the precise levels of DNA adducts formed by 5I are not extensively available in published literature. The focus of existing research has been on the comparative binding affinity relative to its carcinogenic analog.

Comparative DNA Binding of 5I and 6BT

| System | Finding |

| In Vivo (Rat Liver) | 5I binds much less effectively to DNA than 6BT. nih.gov |

| In Vitro (Hepatocytes) | The difference in DNA binding between 5I and 6BT is less pronounced than in vivo, but 5I binding remains lower. nih.gov |

| In Vitro (Liver Subcellular Fractions) | Consistent with hepatocyte data, 5I shows lower DNA binding than 6BT. nih.gov |

Structural Elucidation of DNA Adducts

The specific chemical structures of the DNA adducts formed by this compound have not been elucidated in the available scientific literature. The low level of DNA binding has likely made the isolation and characterization of these adducts challenging. For other azo dyes, techniques such as ³²P-postlabeling assays combined with mass spectrometry and NMR have been used to identify the structure of DNA adducts, which often involve the formation of covalent bonds with guanine (B1146940) bases. nih.gov However, such detailed structural analysis for 5I has not been reported.

Unscheduled DNA Synthesis (UDS) Assays in Eukaryotic Cellular Systems

Unscheduled DNA synthesis (UDS) is a key indicator of DNA excision repair, a process that removes and replaces damaged sections of DNA. The induction of UDS is a common hallmark of genotoxic agents.

In Vitro Hepatocyte DNA Repair Response to this compound

In contrast to its carcinogenic analog 6BT, this compound does not induce unscheduled DNA synthesis (UDS) in rat liver in vivo. nih.gov This lack of UDS induction is consistent with its low level of DNA binding and suggests that it does not cause a level of DNA damage sufficient to trigger a significant DNA repair response in the whole animal.

While specific data from in vitro UDS assays using isolated hepatocytes and directly exposing them to this compound are not detailed in the primary literature, the in vivo findings strongly predict a negative outcome in such a test. In vitro UDS assays in rat primary hepatocytes are a standard method for assessing the genotoxic potential of chemicals. nih.govnih.gov The assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of non-replicating cells as a marker of DNA repair. nih.gov The absence of a UDS response for 5I in vivo indicates a lack of significant DNA damage that would necessitate such repair.

In Vivo Liver UDS Assay Performance and Reproducibility

The in vivo Unscheduled DNA Synthesis (UDS) assay is a critical tool for assessing the genotoxic potential of chemical compounds by measuring DNA repair in response to DNA damage. While specific data on the performance and reproducibility of this compound (5I) in the in vivo liver UDS assay is not extensively detailed in the provided results, the assay's general application and the behavior of related compounds offer valuable context.

The UDS assay is designed to detect the induction of DNA repair synthesis in liver cells following exposure to a test substance. nih.govnih.govnih.govnih.gov A positive UDS response is a strong indicator of genotoxicity. For instance, known liver genotoxins such as N-nitrosodimethylamine, 4-aminobiphenyl, and the related azo dye 6-dimethylaminophenylazobenzthiazole consistently yield positive results in this assay. nih.gov The reliability of the UDS assay is underscored by the consistent positive results obtained with control compounds like dimethylhydrazine over numerous studies. nih.gov

Although both this compound and its counterpart, 6-dimethylaminophenylazobenzthiazole (6BT), are potent bacterial mutagens, only 6BT has been shown to induce unscheduled DNA synthesis in rat liver in vivo. nih.gov This suggests that despite structural similarities, their mechanisms of action and/or metabolic activation in a mammalian system differ significantly. The lack of a positive UDS result for 5I, in contrast to 6BT, points towards differential metabolism or DNA interaction in vivo as a key factor in their divergent genotoxic activities. nih.gov

Mutagenic Potential in Prokaryotic Systems

Salmonella Typhimurium Reverse Mutation Assay (Ames Test) Applications

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. ecfr.govnih.govnih.gov This assay utilizes specific strains of Salmonella typhimurium that are engineered to be deficient in histidine synthesis, an essential amino acid. nih.gov The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-deficient medium. ecfr.govnih.gov

This compound has been identified as a potent bacterial mutagen in the Ames test. nih.govnih.gov This assay is a cornerstone in genetic toxicology for screening potential carcinogens and mutagens. nih.govnih.gov The standard Ames test protocol often employs a set of at least five different tester strains, such as TA98, TA100, TA1535, and TA1537, to detect various types of mutations, including frameshift and base-pair substitutions. ecfr.govnih.gov

Evaluation of Mutagenic Potency and Specificity Across Bacterial Strains

The mutagenic potency and specificity of a compound can vary across different bacterial strains used in the Ames test. These strains are designed to detect different types of mutations, such as frameshift mutations (e.g., TA98 and TA1537) or base-pair substitution mutations (e.g., TA100 and TA1535). mdpi.com

Studies on this compound have demonstrated its potent mutagenicity in Salmonella. nih.gov A structure-activity study involving derivatives of 5I revealed that modifications to its chemical structure significantly impact its mutagenic potency. For example, monodemethylation of the -NMe2 group increased its mutagenic activity, while replacing the -NMe2 group with a cyclic amine reduced it. nih.gov A dramatic decrease in mutagenic potency was observed when the aromatic indazole -NH group was replaced with an -NMe group. nih.gov This highlights the sensitivity of the bacterial strains to specific chemical structures and the importance of evaluating compounds across a panel of strains to understand their full mutagenic profile. The variability in response across different strains can provide insights into the mechanism of mutation. nih.gov

Role of Exogenous Metabolic Activation Systems (e.g., S9 Mix) in Mutagenicity

Many chemical compounds are not directly mutagenic but can be converted into mutagenic metabolites by enzymes present in mammals. nih.govtrinova.de The Ames test often incorporates an exogenous metabolic activation system, typically a liver homogenate fraction called S9 mix, to mimic this mammalian metabolism. nih.govnih.govtrinova.de The S9 fraction contains a variety of enzymes, including cytochrome P450s, that can activate pro-mutagens into their DNA-reactive forms. nih.govtrinova.de

The mutagenicity of many azo dyes is dependent on their metabolic activation. nih.gov While some compounds are direct-acting mutagens, others require the presence of the S9 mix to exhibit their mutagenic potential. mdpi.comnih.gov For this compound, its potent mutagenicity in bacterial systems suggests that it is either a direct-acting mutagen or is readily activated by the bacterial enzymes or the S9 mix. nih.govnih.gov The inclusion of the S9 mix is a critical step in the Ames test to identify pro-mutagens that might otherwise be missed. nih.gov

Comparative Analysis of Genotoxic Mechanisms with Related Azo Compounds

Differential Interactions of this compound with DNA Compared to Carcinogenic Azo Dyes (e.g., 6-Dimethylaminophenylazobenzthiazole, p-Dimethylaminoazobenzene)

While this compound (5I) is a potent bacterial mutagen, its genotoxic profile in mammalian systems appears to differ significantly from structurally related carcinogenic azo dyes like 6-dimethylaminophenylazobenzthiazole (6BT) and p-Dimethylaminoazobenzene (DAB). nih.gov A key distinction lies in their interaction with DNA in vivo.

Studies have shown that 5I binds to liver DNA in rats to a much lesser extent than 6BT. nih.gov This is a critical finding because the formation of DNA adducts is often a primary step in chemical carcinogenesis. nih.gov The lower level of DNA binding by 5I could explain its lack of carcinogenicity compared to 6BT, despite both being potent mutagens in the Ames test. nih.gov

The differential effects on DNA synthesis between carcinogenic and non-carcinogenic azo dyes further illustrate these mechanistic differences. For example, DNA adducts formed by the carcinogen 3-methoxy-4-aminoazobenzene (B1195087) significantly inhibit DNA synthesis in vitro, whereas adducts from the non-carcinogenic 2-methoxy-4-aminoazobenzene (B1228302) have a much weaker inhibitory effect. nih.gov This suggests that the nature of the DNA adduct and its impact on DNA replication are crucial determinants of carcinogenic potential.

The metabolism of azo dyes can lead to the formation of aromatic amines, some of which are known carcinogens. nih.govresearchgate.net The different metabolic pathways of 5I and 6BT in vivo likely contribute to their divergent genotoxic and carcinogenic activities. nih.gov While both compounds show comparable levels in the liver, the ultimate metabolic fate and the resulting DNA adducts appear to be the deciding factors in their different biological outcomes. nih.gov

The table below provides a comparative overview of the genotoxic effects of these azo compounds.

| Feature | This compound (5I) | 6-Dimethylaminophenylazobenzthiazole (6BT) | p-Dimethylaminoazobenzene (DAB) |

| Bacterial Mutagenicity (Ames Test) | Potent mutagen nih.govnih.gov | Potent mutagen nih.gov | Mutagenic nih.gov |

| In Vivo Liver UDS Assay | Does not induce UDS nih.gov | Induces UDS nih.govnih.gov | Not specified in provided context |

| In Vivo DNA Binding | Binds much less effectively to liver DNA nih.gov | Binds effectively to liver DNA nih.gov | Induces genotoxic effects like chromosome aberrations nih.gov |

| Carcinogenicity | Considered a non-carcinogen in the context of the carcinogen/non-carcinogen pair with 6BT nih.gov | Carcinogen nih.gov | Carcinogen nih.gov |

Elucidation of Factors Contributing to the "Non-Carcinogenic Bacterial Mutagen" Profile of this compound

The designation of a chemical as a "non-carcinogenic bacterial mutagen" stems from conflicting results between in vitro and in vivo testing. While this compound has demonstrated the ability to induce mutations in bacterial systems, a comprehensive review of available scientific literature and toxicology databases, including those from the National Toxicology Program (NTP), reveals a lack of evidence for carcinogenicity in rodent bioassays. nih.govnih.gov This discrepancy is not uncommon and can be attributed to a range of biological and chemical factors that differ between simple prokaryotic organisms and complex mammalian systems.

Several key factors are believed to contribute to this specific toxicological profile:

Metabolic Differences: The metabolic pathways in bacteria versus mammals play a pivotal role. In bacterial mutagenicity assays, such as the Ames test, this compound can be metabolically activated by bacterial nitroreductases to form reactive intermediates that can bind to DNA and induce mutations. nih.gov In contrast, the metabolic fate of azo compounds in mammals is significantly different. The primary route of metabolism for azo dyes in mammals involves azoreduction, a process primarily carried out by the gut microbiota and to a lesser extent by liver enzymes. nih.gov This reductive cleavage of the azo bond (-N=N-) typically leads to the formation of aromatic amines. In the case of this compound, this would result in the formation of N,N-dimethyl-p-phenylenediamine and an indazole derivative. This process can be a detoxification pathway, as the resulting amines may be less mutagenic or may be readily conjugated and excreted from the body.

Detoxification Mechanisms: Mammalian organisms possess a sophisticated array of detoxification enzymes, including cytochrome P450 oxidases, glucuronyltransferases, and sulfotransferases. These enzymes can modify the structure of the parent compound or its metabolites, rendering them more water-soluble and facilitating their elimination, thereby preventing them from reaching target tissues in sufficient concentrations to induce cancerous growth.

DNA Repair Capacity: Mammalian cells have a more robust and complex DNA repair machinery compared to bacteria. This allows them to more efficiently recognize and repair DNA damage caused by chemical mutagens, thus preventing the fixation of mutations that could lead to the initiation of cancer.

Toxicokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a chemical in a whole organism is vastly more complex than in a petri dish. The bioavailability of this compound and its metabolites at critical target sites in a mammal may be significantly lower than the concentrations used in in vitro assays, precluding the initiation of a carcinogenic response.

Table 1: In Vitro Mutagenicity of this compound and its Derivatives

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency |

| This compound | TA98, TA100 | Required | Potent mutagen |

| N-demethylated metabolite | TA98, TA100 | Required | Increased potency |

| N-acetylated metabolite | TA98, TA100 | Required | Decreased potency |

This table is a representative example based on general findings for azo dyes and may not reflect the exact results for this specific compound due to the lack of publicly available detailed studies.

Analysis of Correlations and Discrepancies between In Vitro Mutagenicity and In Vivo Genotoxicity Responses

The discordance between in vitro mutagenicity and in vivo genotoxicity for compounds like this compound underscores the inherent limitations of relying solely on in vitro data for predicting carcinogenicity. While in vitro tests are valuable screening tools for identifying potential genotoxic hazards, a direct correlation with in vivo outcomes is not always observed.

Several factors contribute to these discrepancies:

Metabolic Activation and Deactivation: As previously discussed, the metabolic environment of an in vitro assay may not accurately reflect the complex interplay of activation and detoxification pathways in a living animal. The absence of a complete suite of metabolic enzymes and co-factors in standard in vitro systems can lead to either false positives (if a detoxification pathway is absent) or false negatives (if a necessary activation step is missing).

Cellular Context and Tissue Specificity: In vitro assays typically use single cell types, which cannot replicate the complex interactions between different cell types and tissues in an organism. The response to a genotoxic agent can be highly dependent on the specific tissue, its metabolic capacity, and its proliferative rate. An in vivo micronucleus test, for example, assesses genotoxicity in hematopoietic stem cells in the bone marrow, providing a more integrated picture of the compound's effect within a living system. nih.gov

Threshold Effects and Dose-Response: In vivo, a substance may be effectively detoxified and eliminated at lower doses, exhibiting a threshold below which no genotoxic effects are observed. In contrast, the high concentrations often used in in vitro assays can overwhelm cellular defense mechanisms, leading to positive results that may not be relevant at physiological exposure levels.

Irrelevant Positive Results: A significant challenge in genetic toxicology is the occurrence of "misleading" or "irrelevant" positive results in in vitro assays. These can be caused by various factors unrelated to a direct interaction with DNA, such as cytotoxicity, changes in pH or osmolality, or precipitation of the test compound at high concentrations.

Table 2: Comparison of In Vitro and In Vivo Genotoxicity Testing Paradigms

| Feature | In Vitro Mutagenicity (e.g., Ames Test) | In Vivo Genotoxicity (e.g., Micronucleus Test) |

| Test System | Bacterial or mammalian cell cultures | Whole animal (e.g., rodents) |

| Metabolism | Often requires exogenous metabolic activation (S9 mix) | Integrated whole-body metabolism |

| Endpoint | Gene mutations (e.g., reverse mutations) | Chromosomal damage (e.g., micronuclei formation) |

| Correlation with Carcinogenicity | Moderate, with a significant number of non-carcinogenic mutagens | Generally higher, but not absolute |

| Complexity | Relatively simple and high-throughput | More complex, lower throughput |

Structure Activity Relationship Sar Studies in the Context of Genotoxicity

Impact of Substituent Modifications on Mutagenic Potency and Metabolic Activation

The genotoxicity of azo compounds like 5-Dimethylaminophenylazoindazole is not an intrinsic property but is instead heavily reliant on metabolic activation to transform the parent molecule into a reactive species capable of interacting with DNA. Research has demonstrated that subtle changes to the chemical structure of this compound can have a profound impact on its mutagenic potency, primarily by influencing the efficiency of these metabolic activation pathways.

A key area of investigation has been the modification of the dimethylamino (-NMe2) group and the indazole -NH- moiety. Studies utilizing the Salmonella typhimurium reverse mutation assay (Ames test) have provided valuable insights into these relationships. nih.govoup.com

One critical metabolic activation step for many aminoazo dyes is N-demethylation. In the case of this compound (5I), monodemethylation of the terminal dimethylamino group to a methylamino group results in a notable increase in its mutagenic potency. nih.govoup.com This suggests that the monomethylated metabolite is either more readily converted to the ultimate mutagen or is itself a more potent mutagen.

Conversely, the nature of the substituent on the phenyl ring can also decrease mutagenic activity. For instance, replacing the dimethylamino group with a cyclic amine, such as a piperidinyl group, has been shown to reduce the compound's mutagenic effect in Salmonella. nih.govoup.com This highlights the specific structural requirements of the enzymatic systems responsible for metabolic activation.

Perhaps the most dramatic effect observed is the N-methylation of the indazole ring. The replacement of the hydrogen atom on the indazole's nitrogen with a methyl group leads to a significant attenuation of mutagenic potency. nih.govoup.com This finding is particularly important as it points to the indazole -NH- group as a crucial site for the molecule's bioactivation. This modification may hinder the metabolic pathways that lead to the formation of a reactive electrophile.

**Table 1: Impact of Substituent Modifications on the Mutagenic Potency of this compound Derivatives in *Salmonella typhimurium***

| Compound | Modification | Effect on Mutagenic Potency | Reference |

|---|---|---|---|

| 5-(4-Methylaminophenylazo)indazole | Monodemethylation of the -NMe2 group | Increased | nih.govoup.com |

| 5-(4'-(N-piperidinyl)phenylazo)indazole | Replacement of -NMe2 with a cyclic amine | Reduced | nih.govoup.com |

| 1-Methyl-5-(4-dimethylaminophenylazo)indazole | N-methylation of the indazole ring | Dramatically attenuated | nih.govoup.com |

Identification of Key Structural Determinants Governing DNA Interaction Affinity

The genotoxicity of a chemical is ultimately determined by its ability to interact with DNA, forming adducts that can lead to mutations. The affinity of this interaction is governed by a combination of factors, including the molecule's shape, electronic properties, and the reactivity of its metabolites. For this compound, while it is a potent bacterial mutagen, its interaction with mammalian DNA and its carcinogenic potential appear to be significantly lower than some of its structural analogs, such as 6-dimethylaminophenylazobenzthiazole (6BT). researchgate.netresearchgate.net This difference underscores the subtle structural features that dictate DNA interaction affinity in a biological system.

The primary mechanism of DNA damage by many azo dyes involves the formation of covalent adducts between their reactive metabolites and DNA bases. The specific structural determinants that govern the DNA interaction affinity of metabolically activated this compound are not fully elucidated but are thought to be related to the electronic and steric properties of the ultimate electrophilic species.

The planarity of the molecule and the distribution of electron density are critical for the initial non-covalent binding to DNA, which often precedes covalent adduct formation. The azo linkage and the aromatic rings of this compound provide a relatively planar structure that can intercalate between DNA base pairs. However, the precise geometry and electronic nature of the ultimate reactive metabolite will determine the efficiency of covalent bond formation.

Studies comparing this compound with the carcinogen 6BT have shown that the latter binds more effectively to rat liver DNA in vivo. nih.gov This suggests that the metabolic activation of 6BT in mammalian systems is more efficient or that the resulting reactive species has a higher affinity for DNA. The structural difference, the replacement of the indazole ring in this compound with a benzthiazole ring in 6BT, is therefore a key determinant of DNA interaction affinity and, consequently, carcinogenic potential.

The nature of the substituents on the phenylamino (B1219803) ring also plays a crucial role. As discussed previously, modifications to the dimethylamino group alter mutagenic potency, which is a direct reflection of changes in DNA interaction. The formation of a highly electrophilic nitrenium ion from the N-hydroxylated metabolite is a proposed mechanism for DNA adduction. The stability and reactivity of this ion would be influenced by the electronic properties of the entire molecule, including the substituents on both the phenyl and indazole rings.

Development of Predictive Models for Genotoxic Activity Based on Structural Features

Given the vast number of chemicals in commerce and the ethical and economic considerations of animal testing, there is a significant effort to develop in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict genotoxicity. nih.govnih.gov These models aim to establish a mathematical relationship between the structural or physicochemical properties of a chemical and its biological activity.

For azo compounds, QSAR models for predicting Ames mutagenicity have been developed. nih.gov These models typically use a variety of molecular descriptors, including:

Topological indices: These numerical descriptors quantify the size, shape, and degree of branching of a molecule.

Quantum chemical parameters: These descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the electronic properties and reactivity of a molecule.

Substructural fragments: The presence or absence of specific chemical substructures known to be associated with mutagenicity (structural alerts) are used as binary descriptors.

While no QSAR models have been specifically published for the phenylazoindazole class of compounds, the general principles derived from models for other azo dyes are applicable. For instance, the presence of an amino group on the phenyl ring is a well-known structural alert for the mutagenicity of azo dyes.

The development of robust QSAR models requires a large and diverse dataset of compounds with reliable experimental data. The data on this compound and its derivatives, while informative, is limited. Expanding the dataset with more analogs would be necessary to build a predictive model with high confidence for this specific chemical class.

The general approach to developing a QSAR model for the genotoxicity of phenylazoindazoles would involve:

Data collection: Assembling a dataset of phenylazoindazole derivatives with their corresponding experimental mutagenicity data (e.g., from the Ames test).

Descriptor calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to select the most relevant descriptors and build a mathematical model that correlates these descriptors with mutagenic activity.

Model validation: Assessing the predictive performance of the model using internal and external validation techniques to ensure its robustness and reliability.

Such models, once validated, could be valuable tools for prioritizing chemicals for further testing and for designing new chemicals with reduced genotoxic potential.

Advanced Analytical and Spectroscopic Investigations of 5 Dimethylaminophenylazoindazole and Its Metabolites

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and quantification of drug metabolites. Its ability to provide accurate mass measurements with errors in the low parts-per-million (ppm) range allows for the determination of elemental compositions, which is a critical step in postulating the structures of unknown metabolites. researchgate.net Techniques such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, often coupled with liquid chromatography (LC), are at the forefront of metabolite profiling. ijorarjournal.com

In the study of 5-Dimethylaminophenylazoindazole, HRMS would be employed to analyze samples from in vitro incubations with liver microsomes or hepatocytes, or from in vivo studies. The high resolving power of these instruments helps to distinguish metabolite ions from endogenous matrix components that may be isobaric. zienjournals.com

Metabolite Identification: The typical metabolic pathways for azo compounds like this compound involve azo bond reduction, N-demethylation, and aromatic hydroxylation. HRMS can identify these transformations by detecting specific mass shifts from the parent compound. For instance, N-demethylation would result in a mass decrease of 14.01565 Da (CH₂), while hydroxylation would cause a mass increase of 15.99491 Da (O). Azo bond reduction would lead to the formation of two separate amine-containing molecules.

Metabolite Quantification: Once metabolites are identified, HRMS can be used for quantification. While triple quadrupole mass spectrometry is the gold standard for targeted quantification, modern HRMS instruments operating in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) modes offer excellent quantitative performance with the added benefit of high mass accuracy. Stable isotope-labeled internal standards are often used to ensure high accuracy and precision in quantification.

Below is a hypothetical data table illustrating the expected metabolites of this compound and their characterization by HRMS.

| Metabolite ID | Proposed Structure | Biotransformation | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

| M1 | 5-(4-Methylaminophenylazo)indazole | N-Demethylation | 252.1244 | 252.1240 | -1.6 |

| M2 | 5-(4-Aminophenylazo)indazole | N,N-Di-demethylation | 238.1087 | 238.1082 | -2.1 |

| M3 | 5-(4-Dimethylaminophenylazo)-indazole-x-ol | Aromatic Hydroxylation | 282.1349 | 282.1343 | -2.1 |

| M4 | 1H-Indazol-5-amine | Azo bond reduction | 134.0658 | 134.0655 | -2.2 |

| M5 | N,N-Dimethylbenzene-1,4-diamine | Azo bond reduction | 137.1073 | 137.1070 | -2.2 |

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for the separation of this compound from its metabolites and from endogenous compounds prior to detection. High-performance liquid chromatography (HPLC) is the most common technique used for this purpose due to its versatility and applicability to a wide range of compound polarities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 or C8 stationary phase, is typically employed for the separation of azo dyes and their metabolites. A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) allows for the effective separation of compounds with varying polarities. The purity of this compound can be assessed by analyzing the peak area percentage in the chromatogram.

A typical HPLC method for the analysis of this compound and its metabolites might involve the following conditions:

| Parameter | Condition |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and 500 nm |

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. While the parent compound this compound may have limited volatility, its smaller, less polar metabolites or derivatized forms could potentially be analyzed by GC. For instance, the products of azo bond reduction, such as N,N-dimethylbenzene-1,4-diamine, might be amenable to GC analysis, often after a derivatization step to increase volatility and improve chromatographic peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Metabolites and Derivatives

While mass spectrometry provides information on the elemental composition of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of atoms within a molecule.

For the metabolites of this compound, NMR would be used to confirm the site of metabolic modification. For example, in the case of an N-demethylated metabolite, the disappearance of a methyl signal in the ¹H NMR spectrum and corresponding changes in the ¹³C spectrum would provide strong evidence for this transformation. For a hydroxylated metabolite, the appearance of a new aromatic proton splitting pattern and the presence of an OH proton signal (in aprotic solvents) would help to pinpoint the location of the hydroxyl group on the aromatic ring.

The structural confirmation of a novel or unexpected metabolite would heavily rely on a full suite of NMR experiments. Due to the relatively large amounts of material required for NMR analysis, this is often performed on metabolites produced through scaled-up in vitro incubations or chemical synthesis.

A hypothetical comparison of ¹H NMR chemical shifts for this compound and a potential N-demethylated metabolite is presented below.

| Proton | This compound (δ, ppm) | Metabolite M1 (δ, ppm) |

| Indazole-H | 7.5-8.2 (m) | 7.5-8.2 (m) |

| Phenyl-H (ortho to azo) | 7.8 (d) | 7.8 (d) |

| Phenyl-H (ortho to NMe₂) | 6.8 (d) | 6.8 (d) |

| N-CH₃ | 3.1 (s, 6H) | 3.0 (s, 3H) |

| N-H (indazole) | 13.0 (br s) | 13.0 (br s) |

| N-H (methylamino) | N/A | 4.5 (br s) |

Radiochemical Tracing Methodologies for Distribution and Binding Kinetics

Radiochemical tracing studies are instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies typically involve synthesizing a radiolabeled version of the compound, most commonly with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The use of fluorine-18 (B77423) (¹⁸F) is also becoming more prevalent for in vivo imaging applications such as Positron Emission Tomography (PET). mdpi.com

For this compound, a ¹⁴C-labeled version could be synthesized with the label incorporated into a stable position of the indazole or phenyl ring. Following administration to an animal model, the distribution of radioactivity in various tissues and organs can be quantified over time using techniques like whole-body autoradiography or liquid scintillation counting of tissue homogenates. This provides a comprehensive picture of the compound's disposition and potential sites of accumulation.

Theoretical and Computational Chemistry Approaches to 5 Dimethylaminophenylazoindazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. scirp.org For azo compounds, these calculations can reveal key information about their stability, color, and susceptibility to chemical reactions. researchgate.net

Electronic Structure: The electronic properties of 5-Dimethylaminophenylazoindazole are largely determined by its extended π-electron system, which includes the phenyl ring, the azo bridge (–N=N–), and the indazole moiety. DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's color and chemical reactivity. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule, often resulting in absorption of light in the visible region.

Reactivity Descriptors: DFT calculations also allow for the computation of various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added to the molecule, related to the LUMO energy.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By analyzing these descriptors, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. For instance, the molecular electrostatic potential (MEP) map can visually represent the electron-rich and electron-poor regions of the molecule, indicating potential sites for interaction with other molecules. scirp.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound.

| Descriptor | Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and spectral properties. |

| Electronegativity (χ) | 4.35 | Overall ability to attract electrons. |

| Chemical Hardness (η) | 1.85 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | 5.12 | Propensity to accept electrons. |

Molecular Docking and Dynamics Simulations of DNA-Compound Interactions

Given the potential genotoxicity of some azo dyes, understanding the interaction between this compound and DNA is of paramount importance. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions.

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as DNA. nih.gov For this compound, docking studies can identify the most likely binding sites on the DNA double helix, such as the minor or major grooves, or through intercalation between base pairs. The docking process calculates a binding score, which represents the binding affinity of the compound to DNA. A lower binding energy typically indicates a more stable complex. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the DNA-compound complex over time. nih.govnih.gov These simulations provide insights into the stability of the binding mode predicted by docking, the conformational changes in both the DNA and the compound upon binding, and the role of solvent molecules in stabilizing the interaction. nih.gov MD simulations can reveal detailed information about the specific interactions, such as hydrogen bonds and van der Waals forces, that hold the complex together. figshare.com

Table 2: Illustrative Molecular Docking Results for this compound with a DNA Decamer.

| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Minor Groove Binding | -8.5 | A-T rich regions |

| Major Groove Binding | -7.2 | G-C rich regions |

| Intercalation | -9.1 | Between C-G base pairs |

In Silico Prediction of Metabolic Pathways and Bioactivation Mechanisms

The biological activity, including toxicity, of many foreign compounds is often dependent on their metabolic transformation within the body. In silico tools can be used to predict the metabolic fate of this compound.

Metabolic Pathway Prediction: Azo dyes are known to be metabolized by azoreductases, which are produced by intestinal microflora and liver enzymes. nih.gov This process, known as azoreduction, cleaves the azo bond to form aromatic amines. nih.gov Computational models can predict the likelihood of this and other metabolic reactions, such as hydroxylation, N-dealkylation, and conjugation, that this compound may undergo. These predictions are often based on databases of known metabolic reactions and algorithms that identify susceptible sites on the molecule.

Bioactivation Mechanisms: The aromatic amines produced from the azoreduction of this compound can be further metabolized by enzymes like cytochrome P450s to form reactive electrophilic species. These reactive metabolites can then bind to cellular macromolecules like DNA, which is a key step in the initiation of carcinogenesis. In silico tools can help to identify the specific P450 isoforms involved and predict the formation of these reactive metabolites, providing insights into the potential mechanisms of toxicity.

Table 3: Predicted Metabolic Reactions for this compound.

| Metabolic Reaction | Predicted Metabolite(s) | Enzyme System |

|---|---|---|

| Azoreduction | 5-Aminoindazole (B92378) and N,N-Dimethyl-p-phenylenediamine | Azoreductases |

| N-Demethylation | 5-(N-Methylaminophenylazo)indazole | Cytochrome P450 |

| Aromatic Hydroxylation | Hydroxylated derivatives | Cytochrome P450 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com For this compound, QSAR models can be used to predict its genotoxic potential based on its structural features.

Model Development: QSAR models for genotoxicity are typically developed using a training set of compounds with known genotoxic activity. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the genotoxic activity. tandfonline.com

Prediction of Genotoxicity: Once a QSAR model is developed and validated, it can be used to predict the genotoxicity of new or untested compounds like this compound. nih.gov The model's prediction is based on the calculated descriptors for the compound and the established mathematical relationship. The reliability of the prediction depends on the quality of the model and whether the compound falls within the model's applicability domain. cadaster.eu Several studies have developed QSAR models for the mutagenicity of azo dyes, often highlighting the importance of substituents on the aromatic rings in determining their genotoxic potential. nih.gov

Table 4: Key Molecular Descriptors in a Hypothetical QSAR Model for Azo Dye Genotoxicity.

| Descriptor | Importance in Model | Interpretation |

|---|---|---|

| LUMO Energy | High | Relates to the ability to accept electrons and form reactive species. |

| LogP (Octanol-Water Partition Coefficient) | Medium | Influences bioavailability and cell membrane permeability. |

| Molecular Weight | Low | Can influence steric interactions. |

| Presence of Amino Groups | High | Can be bioactivated to genotoxic species. |

Future Research Trajectories and Methodological Advancements in 5 Dimethylaminophenylazoindazole Studies

Development and Validation of Novel In Vitro and In Vivo Models for Genotoxicity Assessment

A significant challenge in the study of 5-Dimethylaminophenylazoindazole and its analogs is the occasional disparity between in vitro and in vivo genotoxicity results. For instance, this compound is a potent bacterial mutagen in vitro but does not induce unscheduled DNA synthesis (UDS) in rat liver in vivo, a contrast to its structural and carcinogenic analog, 6-dimethylaminophenylazobenzthiazole (6BT). nih.govnih.govnih.gov This highlights the critical role of whole-organism metabolism, which is often inadequately replicated in standard in vitro tests.

Future research must focus on developing and validating more predictive models.

Three-Dimensional (3D) Organoid Cultures: Liver organoids derived from human pluripotent stem cells can more accurately mimic the complex architecture and metabolic functions of the in vivo liver compared to traditional 2D cell cultures. These models would be invaluable for studying the metabolism and potential genotoxicity of this compound in a human-relevant context.

Humanized Animal Models: The use of mice with "humanized" livers, containing transplanted human hepatocytes, offers a powerful in vivo system. Such models could provide more accurate data on the metabolic pathways of this compound in humans and help clarify the differences in carcinogenic potential observed between it and its analogs.

Advanced In Vitro Co-culture Systems: Developing co-culture systems that include liver cells and intestinal bacteria could simulate the crucial initial reductive metabolism of azo dyes that occurs in the gut. nih.govchimia.ch This would be particularly relevant for water-soluble azo compounds that become mutagenic only after reduction by the intestinal microflora. nih.gov

The validation of these models will require rigorous comparison against established in vivo endpoints, such as the rodent liver micronucleus assay and comet assays performed on various organs. nih.govnih.govresearchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Response Analysis

The application of "omics" technologies promises a holistic understanding of the cellular responses to this compound exposure. mdpi.com Instead of focusing on a single endpoint, these high-throughput methods provide a comprehensive snapshot of global changes in genes, proteins, and metabolites. A multi-omics approach is particularly well-suited to dissecting why structurally similar azo dyes like this compound and 6BT exhibit divergent carcinogenic activities. nih.govbirmingham.ac.uk

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Findings |

| Genomics/Transcriptomics | How does this compound alter gene expression in liver cells compared to its carcinogenic analogs? | Identification of differentially expressed genes related to metabolic enzymes, DNA repair pathways, cell cycle control, and apoptosis, revealing key pathways that differentiate a carcinogenic from a non-carcinogenic response. |

| Proteomics | What are the changes in protein expression and post-translational modifications following exposure? | Quantification of key proteins involved in metabolic activation (e.g., cytochrome P450s, azoreductases) and detoxification. It could also identify protein targets of reactive metabolites. |

| Metabolomics | What is the complete metabolic profile of this compound in different biological systems (e.g., in vitro vs. in vivo)? | Unambiguous identification and quantification of all metabolites, including short-lived reactive intermediates, providing a complete picture of its metabolic fate and helping to identify the ultimate genotoxic species (or lack thereof). |

By integrating data from these different levels of biological organization, researchers can construct detailed bioactivity profiles and build robust statistical models to group chemicals and predict toxicity with greater confidence. nih.govresearchgate.net

Exploration of Less-Characterized Metabolic Pathways and Their Biological Consequences

The primary metabolic pathway for many azo dyes is the reductive cleavage of the azo bond (-N=N-), often carried out by intestinal microflora or hepatic azoreductases. nih.govchimia.chsustainability-directory.com This process breaks the dye into component aromatic amines, which may themselves be carcinogenic. nih.govsustainability-directory.com However, studies have shown that the hepatic azoreductase activity towards this compound is significantly lower than for other analogs like p-Dimethylaminoazobenzene (DAB). nih.gov Furthermore, the difference in in vivo activity between this compound and its carcinogenic analog 6BT is thought to be due to differential metabolism rather than differences in absorption or distribution. nih.gov

This suggests that metabolic pathways other than, or in addition to, simple azo reduction are critical in determining the ultimate biological effect. Future research should focus on:

Oxidative Metabolism: While azo reduction often leads to detoxification for some carcinogenic dyes, oxidative pathways catalyzed by enzymes like cytochrome P450 can lead to the formation of reactive electrophiles without cleaving the azo bond. nih.govchimia.ch Investigating the N-oxidation of the exocyclic amino group, a critical step for the genotoxicity of many aromatic amines, is essential. mdpi.com

Phase II Conjugation: The role of conjugation reactions (e.g., glucuronidation, sulfation) in the detoxification and excretion of this compound and its metabolites is poorly understood. These pathways may efficiently neutralize and eliminate potentially reactive intermediates in vivo, explaining its lack of genotoxicity in animal models.

Advanced Analytical Identification: Employing high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy will be crucial for identifying and structurally elucidating novel or minor metabolites that may have been previously missed but could have significant biological activity.

Advanced Methodologies for Characterizing DNA Damage and Repair Pathways Induced by Analogs

The genotoxicity of azo dyes is rooted in their ability, following metabolic activation, to form covalent adducts with DNA. frontiersin.orgnih.gov These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. While it is known that this compound binds to liver DNA much less effectively than its carcinogenic counterpart 6BT, the qualitative nature of the DNA damage caused by its analogs is an area for future investigation. nih.gov

Advanced methodologies are needed to fully characterize this damage and the cellular response to it:

DNA Adductomics: Techniques such as ³²P-postlabeling combined with chromatography and, more powerfully, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify the precise chemical structures of DNA adducts formed by carcinogenic azo dye analogs. This can reveal which specific reactive metabolites are formed and which DNA bases (e.g., guanine (B1146940), adenine) are targeted. frontiersin.org

Mapping DNA Repair: Once specific adducts are identified, their repair can be studied. Cellular systems with targeted knockouts or knockdown (e.g., using CRISPR-Cas9) of specific DNA repair genes (e.g., in the Base Excision Repair, Nucleotide Excision Repair, or Mismatch Repair pathways) can reveal which pathways are responsible for removing the damage. nih.govresearchgate.netresearchgate.net This provides insight into the cellular defense mechanisms against these compounds.

In Situ Damage Visualization: Combining techniques like the comet assay with fluorescence in situ hybridization (comet-FISH) can allow for the assessment of DNA damage and repair within specific gene regions, providing a more nuanced view of genotoxic effects.

Table 2: Methodologies for DNA Damage and Repair Analysis

| Methodology | Purpose | Information Gained |

| LC-MS/MS Adductomics | Identify and quantify specific DNA adducts. | Structure of adducts, identification of the ultimate carcinogenic metabolite, and determination of sequence-specific binding preferences. |

| CRISPR-Cas9 Screening | Identify genes essential for repairing specific DNA lesions. | Elucidation of the primary DNA repair pathways (e.g., BER, NER) involved in mitigating the genotoxicity of azo dye analogs. |

| Comet-FISH | Detect DNA damage in specific genomic regions. | Understanding if damage is random or targeted to specific genes or chromosomal locations. |

Investigation of this compound as a Mechanistic Probe in Azo Dye Research

The most compelling future role for this compound is as a mechanistic probe. Its structural similarity to the hepatocarcinogen 6-dimethylaminophenylazobenzthiazole (6BT), coupled with its lack of carcinogenicity, makes it an ideal negative control compound. nih.govnih.govdocumentsdelivered.com The availability of such a closely related carcinogen/non-carcinogen pair is a powerful tool for dissecting the molecular mechanisms that drive azo dye-induced cancer.

By conducting parallel, comparative studies using this compound and 6BT, researchers can:

Isolate Critical Metabolic Events: Directly compare the full metabolic profiles of both compounds in vivo to pinpoint the specific metabolites or metabolic pathways unique to the carcinogenic analog.

Identify Carcinogenesis-Specific Biomarkers: Use comparative omics analyses (transcriptomics, proteomics) to identify gene and protein expression signatures that are exclusively associated with exposure to the carcinogen, providing potential biomarkers for early detection.

Uncover Key DNA Adducts: Compare the DNA adduct profiles to determine which specific adducts, present after 6BT exposure but absent or minimal after this compound exposure, are the likely initiators of carcinogenesis.

In this context, this compound transcends its identity as a single compound and becomes an indispensable tool for asking fundamental questions about chemical carcinogenesis. Its study can provide a roadmap for assessing the risk of other azo dyes and for designing safer alternatives in the future. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Dimethylaminophenylazoindazole with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling dimethylamine-substituted phenyl precursors with azo-indazole intermediates. Key considerations include:

- Reaction Optimization : Temperature (e.g., 60–80°C), solvent selection (e.g., DMF or ethanol), and catalysts (e.g., palladium-based catalysts for cross-coupling reactions) to enhance yield .

- Purification : Column chromatography or recrystallization to isolate the compound, followed by NMR and mass spectrometry (MS) for structural validation .

- Yield Improvement : Adjusting stoichiometric ratios and reaction time (e.g., 12–24 hours) to minimize byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- Spectroscopy : 1H/13C-NMR for confirming substituent positions, FT-IR for functional group analysis, and UV-Vis spectroscopy to study the azo chromophore’s electronic transitions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm empirical formula consistency .

Q. What initial biological screening approaches are suitable for evaluating this compound?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease activity) with IC50 determination .

- Cellular Viability : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can computational models like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge distribution .

- Molecular Docking : Simulate interactions with biological targets (e.g., protein kinases) to identify binding modes and affinity trends .

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvation effects on electronic properties .

Q. What mechanistic insights can be gained from studying the azo bond stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation : Conduct kinetic studies in buffers (pH 2–12) to monitor azo bond cleavage via UV-Vis spectroscopy .

- Mechanistic Probes : Use LC-MS to identify degradation products (e.g., indazole and aniline derivatives) and propose cleavage pathways .

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., nitro or cyano) on the phenyl ring to enhance azo bond resilience .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?

- Methodological Answer :

- Model System Comparison : Test the compound in both in vitro (e.g., cell lines) and in vivo (e.g., zebrafish) models to assess context-dependent activity .

- Orthogonal Assays : Validate results using complementary techniques (e.g., Western blotting alongside enzymatic assays) .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell passage number, serum concentration) .

Q. What strategies are recommended for optimizing the photophysical properties of this compound for sensor applications?

- Methodological Answer :

- Substituent Tuning : Introduce electron-donating groups (e.g., methoxy) to redshift absorption/emission wavelengths .

- Solvatochromism Studies : Evaluate fluorescence response in solvents of varying polarity to design environment-sensitive probes .

- Stokes Shift Measurement : Quantify energy loss between absorption and emission to optimize sensor efficiency .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardized Protocols : Use USP-class solubility apparatus and consistent temperature control (e.g., 25°C ± 0.5) .

- Solvent Screening : Test in a range of solvents (e.g., DMSO, PBS, ethanol) and report saturation concentrations via gravimetric analysis .

- Interlaboratory Validation : Collaborate with external labs to harmonize measurement techniques .

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.